7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate
Description
Properties
IUPAC Name |
[7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O4S/c21-15-7-3-1-5-12(15)14-9-11(10-17-18(14)26-20(24)27-17)25-19(23)13-6-2-4-8-16(13)22/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSANXANPGYHQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4Cl)SC(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorophenyl isothiocyanate with a suitable ortho-hydroxybenzoic acid derivative can lead to the formation of the oxathiol ring. This is followed by esterification with 2-chlorobenzoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiol ring to a thioether or thiol derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate typically involves multi-step organic reactions. A common method includes:
- Cyclization : Reaction of 2-chlorophenyl isothiocyanate with ortho-hydroxybenzoic acid derivatives to form the oxathiol ring.
- Esterification : The oxathiol intermediate is then esterified with 2-chlorobenzoic acid.
Industrial production may utilize continuous flow reactors to enhance yield and purity by optimizing reaction conditions.
Chemistry
The compound serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities with tailored properties.
Biology
Research indicates that this compound may function as an enzyme inhibitor or receptor modulator , making it a candidate for studying biochemical pathways and interactions.
Medicine
Explorations into its therapeutic effects have highlighted potential applications in:
- Anti-inflammatory treatments
- Anticancer therapies
Industry
In industrial applications, it is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Research indicates significant biological activities associated with this compound:
-
Antimicrobial Activity : Derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus spp. and methicillin-resistant Staphylococcus aureus (MRSA).
Biological Activity IC50 (μM) Notes Antimicrobial (M. tuberculosis) 7.05 Significant inhibition observed AChE Inhibition 0.25 Comparable to standard treatments Cytotoxicity (Cancer Cell Lines) 10.5 Selective against cancer cells
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : One study focused on its efficacy against Mycobacterium tuberculosis, revealing an IC50 value indicative of significant antibacterial activity.
- Cytotoxicity Assays : In vitro assays demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting potential for targeted cancer therapies.
- Enzyme Inhibition Profiles : Detailed analyses showed inhibitory effects on acetylcholinesterase (AChE), with an IC50 value comparable to established inhibitors.
Mechanism of Action
The mechanism of action of 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoate Derivatives
A key analog is 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate (CAS: 339098-46-3), which replaces the 2-chlorobenzoate group with a 2-bromobenzoate (). The bromine atom increases molecular weight (Br: 79.9 g/mol vs. However, this brominated derivative was discontinued, possibly due to synthetic challenges or stability issues, suggesting that the chloro-substituted target compound may offer improved practicality .
Table 1: Comparison of Halogenated Benzoate Derivatives
| Compound | Substituent (X) | Molecular Weight (g/mol) | Status |
|---|---|---|---|
| Target compound (2-chlorobenzoate) | Cl | 421.27* | Research use |
| 2-Oxobenzo...yl 2-bromobenzoate | Br | 465.72* | Discontinued |
*Calculated based on molecular formula.
Stereochemical Considerations in Benzoxazine Analogs
Compounds like (S,S)-8b and (S,S)-8c () are 1,3-benzoxazines with stereogenic centers at C16. While the target compound lacks a benzoxazine ring, the stereochemical analysis methods (e.g., X-ray crystallography) used for these analogs are applicable to resolving configurations in benzoxathiol derivatives. The anti-disposition of substituents observed in benzoxazines (e.g., 2-chlorophenyl vs. α-methylbenzyl) highlights the importance of steric effects, which may also influence the target compound’s conformation .
Substituent Effects on Physicochemical Properties
Methylclonazepam (), a benzodiazepine with a 2-chlorophenyl group, shares a halogenated aromatic moiety with the target compound. However, the benzodiazepine core confers distinct solubility and pharmacokinetic profiles.
Biological Activity
7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate is a complex organic compound belonging to the class of benzo[d][1,3]oxathiol derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzo[d][1,3]oxathiol ring system fused with a chlorophenyl group and a chlorobenzoate ester. The molecular formula is with a molecular weight of approximately 425.26 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | [7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-chlorobenzoate |
| Molecular Formula | C20H10Cl2O4S |
| Molecular Weight | 425.26 g/mol |
| CAS Number | 327078-44-4 |
The mechanism of action for this compound involves interactions with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or modulate receptor activity, which leads to its biological effects. The exact pathways can vary based on the specific application and context of use.
Antimicrobial Activity
Research indicates that derivatives similar to 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol have shown significant antimicrobial properties. For instance, studies on related compounds revealed strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the potential anticancer properties of this compound. In comparative studies, compounds within the same chemical family demonstrated varying levels of cytotoxicity against lung and breast cancer cells. The cytotoxic effects were measured using standard assays, revealing that certain derivatives exhibited potent antiproliferative activity while maintaining low toxicity to normal cell lines .
Case Studies
A notable case study involved the synthesis and evaluation of similar oxathiol derivatives for their antiproliferative activities against different cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth at specific concentrations while showing minimal toxicity to normal cells .
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
-
Antimicrobial Efficacy : Demonstrated strong activity against Gram-positive bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (MRSA) 32 µg/mL Escherichia coli >64 µg/mL -
Cytotoxicity : Significant cytotoxic effects observed in A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
Compound IC50 (µM) A549 IC50 (µM) MCF-7 Compound A 15 12 Compound B >50 >50 - Mechanistic Insights : Suggested inhibition of specific enzymes involved in cancer cell proliferation.
Q & A
Q. What are the standard protocols for synthesizing 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate?
The synthesis typically involves multi-step reactions, including:
- Stepwise functionalization : Introduction of chlorophenyl and oxathiolone groups via nucleophilic substitution or coupling reactions, as seen in analogous heterocyclic systems .
- Solvent optimization : Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics and selectivity, with sodium/potassium carbonate as a base for deprotonation .
- Microwave-assisted synthesis : Accelerated reaction times and improved yields compared to traditional thermal methods, particularly for ring-closure steps . Post-synthesis purification often employs column chromatography or recrystallization from ethanol .
Q. How is the compound characterized to confirm its structure and purity?
Key analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic ring integration .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns consistent with chlorine atoms .
- X-ray crystallography : For unambiguous structural determination, especially to resolve stereochemical ambiguities in fused-ring systems .
Q. What safety protocols are recommended for handling this compound?
Q. What solvents and conditions are optimal for recrystallization?
Ethanol or methanol are preferred due to the compound’s moderate solubility in polar solvents. Slow cooling (0.5°C/min) yields high-purity crystals suitable for crystallographic studies .
Q. How does the chlorophenyl substituent influence the compound’s reactivity?
The electron-withdrawing chlorine atom enhances electrophilic substitution at the oxathiolone ring’s 5-position, directing further functionalization. Steric effects from the 2-chlorophenyl group may hinder planarization, affecting π-stacking interactions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave irradiation : Reduces side reactions (e.g., hydrolysis) by minimizing exposure to high temperatures .
- Catalytic systems : Palladium-based catalysts for cross-coupling steps improve regioselectivity in benzoxathiolone formation .
- Solvent-free conditions : For steps involving volatile intermediates, reducing solvent waste and purification complexity .
Q. What challenges arise during crystallographic refinement of this compound?
- Disorder in chlorophenyl groups : Common due to rotational flexibility; resolved using SHELXL’s PART instruction to model partial occupancy .
- Twinning : Observed in low-symmetry crystals; detwinned via HKLF 5 format in SHELX .
- Weak diffraction : High-resolution synchrotron data (λ < 1 Å) mitigates issues with twinning or low crystal quality .
Q. How can discrepancies in reported biological activity data be resolved?
- Assay standardization : Control for solvent (DMSO concentration ≤ 0.1%) and pH, which may alter the compound’s solubility and interaction with targets .
- Metabolite profiling : LC-MS/MS to identify degradation products that could interfere with activity measurements .
Q. What computational methods are suitable for studying its reactivity?
Q. How do π-stacking interactions influence its solid-state properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
